Terbuthylazine-d5

Description

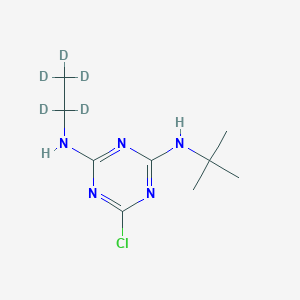

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXISNSWEXTPMF-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Terbuthylazine-d5: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of Terbuthylazine-d5 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is the deuterium-labeled form of Terbuthylazine, a triazine herbicide.[1][2] In the realm of analytical chemistry and drug development, isotopically labeled compounds like this compound are indispensable tools. The incorporation of five deuterium atoms into the ethyl group of the Terbuthylazine molecule renders it chemically identical to the parent compound but mass-shifted. This unique property makes it an ideal internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] Its use allows for the precise and accurate quantification of Terbuthylazine in various complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.[3]

The parent compound, Terbuthylazine, functions as a selective herbicide by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[1][4] Understanding the properties and applications of this compound is therefore critical for researchers monitoring the environmental fate of Terbuthylazine and for those in drug development studying the pharmacokinetics and metabolism of related compounds.[4]

Chemical Structure and Properties

This compound is characterized by the substitution of five hydrogen atoms with deuterium on the N-ethyl group of the Terbuthylazine molecule.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁D₅ClN₅ | [1] |

| Molecular Weight | 234.74 g/mol | [1] |

| CAS Number | 222986-60-9 | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | CC(C)(C)NC1=NC(Cl)=NC(NC([2H])([2H])C([2H])([2H])[2H])=N1 | [1] |

| Purity | ≥98% | [5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Mechanism of Action of Parent Compound: Terbuthylazine

Terbuthylazine, the non-labeled analogue of this compound, exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By blocking this pathway, Terbuthylazine deprives the plant of essential amino acids, leading to growth inhibition and eventual death.

Caption: Inhibition of Acetolactate Synthase by Terbuthylazine.

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of Terbuthylazine. Below are representative experimental protocols for the analysis of Terbuthylazine in water and biological matrices.

Analysis of Terbuthylazine in Water by GC-MS

This protocol is adapted from methodologies used for the analysis of triazine pesticides in drinking water.

1. Sample Preparation and Extraction:

-

To a 250 mL water sample, add a known amount of this compound solution as the internal standard.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Wash the cartridge with deionized water.

-

Elute the analytes with an appropriate solvent such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Dry the eluate over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of solvent suitable for GC-MS injection.

2. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (suggested):

-

Terbuthylazine: m/z 229 (M+), 214, 173

-

This compound: m/z 234 (M+), 219, 178

-

-

Analysis of Terbuthylazine in Biological Matrices (e.g., Urine, Hair) by LC-MS/MS

This protocol is based on methods for biomonitoring of Terbuthylazine exposure.

1. Sample Preparation and Extraction:

-

Urine: To 1 mL of urine, add a known amount of this compound internal standard. Perform SPE on a mixed-mode cation exchange cartridge. Elute with a basic organic solvent mixture.

-

Hair: Decontaminate hair samples by washing. Pulverize or cut the hair into small segments. To a known weight of hair, add the this compound internal standard and extract with methanol under sonication.

-

Evaporate the solvent from the eluate/extract and reconstitute in a mobile phase-compatible solvent.

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (suggested):

-

Terbuthylazine: Precursor ion m/z 230.1 -> Product ions (e.g., m/z 174.1, 118.1)

-

This compound: Precursor ion m/z 235.1 -> Product ions (e.g., m/z 179.1, 123.1)

-

-

Quantitative Data

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical performance characteristics of analytical methods employing this standard.

Table 2: Performance Characteristics of Analytical Methods Using this compound

| Parameter | Water (GC-MS) | Urine (LC-MS/MS) | Hair (LC-MS/MS) | Reference |

| Limit of Detection (LOD) | ~0.005 µg/L | ~0.1 µg/L | ~0.01 ng/mg | [6] |

| Limit of Quantification (LOQ) | ~0.015 µg/L | 0.25 µg/L | ~0.03 ng/mg | [6] |

| Linearity (r²) | >0.99 | >0.99 | >0.99 | [6] |

| Recovery | 90-110% | 85-115% | 80-120% | [6] |

| Precision (RSD) | <15% | <15% | <20% | [6] |

Experimental Workflow

The general workflow for the quantitative analysis of Terbuthylazine using this compound as an internal standard is depicted below.

Caption: General workflow for IDMS using this compound.

Conclusion

This compound is a critical analytical tool for the accurate and precise quantification of the herbicide Terbuthylazine in a variety of matrices. Its use as an internal standard in isotope dilution mass spectrometry methods helps to overcome matrix effects and variations in sample processing, ensuring high-quality data. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application. The provided data and workflows serve as a valuable resource for the development and validation of analytical methods for Terbuthylazine and related compounds.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terbuthylazine-(ethyl-d5) analytical standard | 222986-60-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Terbuthylazine-d5: A Technical Guide for Researchers

An In-depth Overview of the Physical, Chemical, and Analytical Properties of a Key Isotope-Labeled Herbicide Standard

This technical guide provides a comprehensive overview of the physical and chemical properties of Terbuthylazine-d5, a deuterated analog of the widely used triazine herbicide, Terbuthylazine. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize this compound as an internal standard for quantitative studies. This guide includes tabulated physical and chemical data, detailed experimental protocols for its analysis, and a visualization of its mode of action.

Core Physical and Chemical Properties

This compound serves as an essential internal standard in the analytical quantification of Terbuthylazine in various matrices.[1] Its physical and chemical properties are crucial for method development and accurate analysis.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | 2-N-tert-butyl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |

| Synonyms | This compound (ethyl-d5), 6-Chloro-N-(1,1-dimethylethyl)-N'-(ethyl-d5)-1,3,5-triazine-2,4-diamine |

| CAS Number | 222986-60-9 |

| Molecular Formula | C₉H₁₁D₅ClN₅ |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 234.74 g/mol | [2] |

| Exact Mass | 234.140808 | [2] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | Not explicitly available for d5; 177-179 °C for unlabeled Terbuthylazine | ECHEMI |

| Boiling Point | 373.1 ± 25.0 °C at 760 mmHg (predicted for d5) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (predicted for d5) | [2] |

| LogP | 2.98 (predicted for d5) | [2] |

| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C (predicted for d5) | [2] |

Solubility

| Solvent | Solubility |

| DMSO | ≥ 30 mg/mL |

| DMF | ≥ 30 mg/mL |

| Ethanol | ≥ 1 mg/mL |

| Water | 5.0 mg/L at 20 °C (for unlabeled Terbuthylazine) |

Mechanism of Action: Inhibition of Acetolactate Synthase

Terbuthylazine, the parent compound of this compound, is a selective herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms.[3][4] By blocking this pathway, Terbuthylazine effectively halts protein synthesis and cell growth, leading to the death of susceptible plants.[3] this compound is expected to have the same mechanism of action.

Experimental Protocols for Analysis

The quantification of Terbuthylazine, using this compound as an internal standard, is commonly performed using chromatographic techniques coupled with mass spectrometry. Below are representative protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Analysis of Terbuthylazine and its Metabolites

This method is adapted from a study on the determination of Terbuthylazine and its metabolites in biological matrices.[5]

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5:95 (v/v) methanol:water.

-

Dry the cartridge under vacuum.

-

Elute the analytes with 1 mL of methanol.

-

The eluate is then ready for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

3.1.3. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Terbuthylazine: The precursor ion is [M+H]⁺ at m/z 230.1. A characteristic product ion is m/z 174.1, resulting from the loss of the tert-butyl group.[6]

-

This compound: The precursor ion is [M+H]⁺ at m/z 235.1. The corresponding product ion would be m/z 174.1, as the deuterium atoms are on the ethyl group which is not lost in this primary fragmentation.

-

GC-MS Analysis of Terbuthylazine

Gas chromatography is another powerful technique for the analysis of triazine herbicides.

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To a liquid sample, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Spike with this compound internal standard.

-

Shake vigorously and allow the phases to separate.

-

Collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute in a suitable solvent for GC injection.

3.2.2. Gas Chromatography Conditions

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70-100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

3.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan to identify characteristic ions or Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Characteristic Ions for Terbuthylazine (unlabeled): The mass spectrum of Terbuthylazine shows a molecular ion at m/z 229 and a prominent fragment ion at m/z 214 (loss of a methyl group).[7][8]

-

Expected Ions for this compound: The molecular ion would be at m/z 234. The fragmentation pattern would be similar, with a mass shift for fragments containing the deuterated ethyl group.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the herbicide Terbuthylazine in various environmental and biological samples. Its physical and chemical properties are well-characterized, and robust analytical methods using LC-MS/MS and GC-MS are readily available. A thorough understanding of its properties and analytical behavior, as outlined in this guide, is paramount for researchers aiming to generate high-quality data in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. terbuthylazine d5 | CAS#:222986-60-9 | Chemsrc [chemsrc.com]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. ez.restek.com [ez.restek.com]

- 8. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Terbuthylazine-d5 CAS number and molecular weight

This guide provides core technical specifications for the deuterated herbicide, Terbuthylazine-d5, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Identity and Properties

This compound is a deuterated analog of Terbuthylazine, a selective herbicide. The incorporation of five deuterium atoms on the ethyl group makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).

A comprehensive summary of its key chemical identifiers and physical properties is presented below.

| Identifier | Value | Source |

| CAS Number | 222986-60-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁D₅ClN₅ | [1][2][3][4] |

| Molecular Weight | 234.74 g/mol | [1][3][4] |

| Synonyms | N2-tert-Butyl-6-chloro-N4-ethyl-d5-1,3,5-triazine-2,4-diamine, Terbuthylazine-(ethyl-d5) | |

| Appearance | White to off-white solid | [1][3] |

| Purity | ≥98.0% | [3] |

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Terbuthylazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical applications of Terbuthylazine-d5. The document details a plausible synthetic route, methods for characterization, and its use as an internal standard in quantitative analysis. Furthermore, it elucidates the mechanism of action of terbuthylazine as a photosystem II inhibitor.

Introduction

Terbuthylazine (N2-tert-Butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for the control of broadleaf and grassy weeds in various crops. For high-precision quantitative analysis of terbuthylazine residues in environmental and biological matrices, a stable isotope-labeled internal standard is indispensable. This compound, where five hydrogen atoms on the ethyl group are replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass shift without significantly altering the physicochemical properties, allowing for accurate quantification through isotope dilution techniques.

This guide outlines a detailed methodology for the synthesis of this compound, presents key analytical data, and illustrates its application in analytical workflows.

Synthesis of this compound

The synthesis of this compound is analogous to the commercial production of unlabeled terbuthylazine, which involves a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The key step in the synthesis of the deuterated analogue is the use of ethyl-d5-amine.

The overall synthetic scheme can be divided into two main steps starting from cyanuric chloride:

-

Monosubstitution: Reaction of cyanuric chloride with tert-butylamine to form the intermediate, 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine.

-

Disubstitution: Reaction of the intermediate with ethyl-d5-amine to yield the final product, this compound.

Experimental Protocol

Materials:

-

Cyanuric chloride

-

tert-Butylamine

-

Ethyl-d5-amine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Acetone

-

Toluene

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in acetone at 0-5 °C.

-

In a separate beaker, prepare a solution of tert-butylamine (1.0 eq) in water.

-

Slowly add the tert-butylamine solution to the cyanuric chloride solution while maintaining the temperature between 0 and 5 °C.

-

Simultaneously, add a solution of sodium carbonate (1.0 eq) in water dropwise to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the white solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine.

Step 2: Synthesis of this compound (N2-tert-Butyl-6-chloro-N4-(ethyl-d5)-1,3,5-triazine-2,4-diamine)

-

In a three-necked round-bottom flask, suspend the 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine (1.0 eq) from Step 1 in toluene.

-

In a separate beaker, dissolve ethyl-d5-amine hydrochloride (1.0 eq) in water and neutralize with a stoichiometric amount of sodium hydroxide to free the amine.

-

Add the aqueous solution of ethyl-d5-amine to the suspension of the dichloro-triazine intermediate.

-

Add a solution of sodium carbonate (1.1 eq) in water to the reaction mixture to act as an acid scavenger.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid.

Data Presentation

Table 1: Physicochemical Properties of Terbuthylazine and this compound

| Property | Terbuthylazine | This compound |

| CAS Number | 5915-41-3 | 222986-60-9[1][2] |

| Molecular Formula | C₉H₁₆ClN₅ | C₉H₁₁D₅ClN₅ |

| Molecular Weight | 229.71 g/mol | 234.74 g/mol [1][2] |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 177-179 °C | Expected to be similar to Terbuthylazine |

Table 2: Expected Analytical Data for Synthesized this compound

| Analysis | Expected Result |

| Chemical Purity (by GC-FID or HPLC-UV) | >98% |

| Isotopic Purity (by HR-MS) | >99 atom % D |

| ¹H NMR | Signals corresponding to the tert-butyl and triazine protons. The signals for the ethyl group protons should be absent or significantly reduced. |

| ²H NMR | A signal corresponding to the deuterium atoms on the ethyl group. |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z 234, with a characteristic isotopic pattern for one chlorine atom. |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic Workflow for this compound.

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides, including terbuthylazine, act by inhibiting photosynthesis at the photosystem II (PSII) complex in plants. They bind to the D1 protein of the PSII complex, blocking the electron transport chain and leading to the accumulation of reactive oxygen species, which cause cellular damage and plant death.

Caption: Inhibition of Photosystem II by Terbuthylazine.

Analytical Workflow

The primary application of this compound is as an internal standard in the quantitative analysis of terbuthylazine in various matrices. The following workflow illustrates this application using isotope dilution mass spectrometry.

Caption: Analytical Workflow using this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and application of this compound. The outlined synthetic protocol, based on established principles of triazine chemistry, offers a reliable method for producing this essential internal standard. The provided data tables and visualizations serve as a valuable resource for researchers and scientists involved in herbicide analysis and development. The use of this compound in isotope dilution mass spectrometry ensures high accuracy and precision in the quantification of terbuthylazine residues, which is critical for regulatory compliance and environmental monitoring.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

Navigating the Environmental Fate of Terbuthylazine-d5: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of the deuterated triazine herbicide, Terbuthylazine-d5. While specific experimental data on the deuterated analog is limited in publicly available literature, this document synthesizes the extensive knowledge on non-labeled Terbuthylazine and incorporates the principles of kinetic isotope effects to project the behavior of its deuterated form. This guide is intended to be a valuable resource for designing and interpreting environmental fate and metabolism studies.

Stability of Terbuthylazine and the Postulated Impact of Deuteration

Terbuthylazine, a widely used herbicide, exhibits moderate persistence in the environment, with its stability being influenced by factors such as pH, sunlight, and microbial activity. The deuterated form, this compound, is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of the parent compound. Its stability is therefore a critical parameter for ensuring reliable analytical results.

1.1. Abiotic Stability: Hydrolysis and Photolysis

Terbuthylazine is generally stable in neutral and weakly acidic or alkaline aqueous solutions. However, it undergoes hydrolysis under stronger acidic or alkaline conditions[1]. Photodegradation, or photolysis, is another significant abiotic degradation route, particularly in aquatic environments and on soil surfaces.

Table 1: Abiotic Stability of Terbuthylazine

| Degradation Process | Condition | Half-life (t½) | Reference |

| Hydrolysis | pH 1 (20°C) | 8 days | --INVALID-LINK-- |

| pH 5 (20°C) | 86 days | --INVALID-LINK-- | |

| pH 7 (20°C) | >200 days | --INVALID-LINK-- | |

| pH 9 (20°C) | >200 days | --INVALID-LINK-- | |

| pH 13 (20°C) | 12 days | --INVALID-LINK-- |

1.2. Biotic Stability: Soil Degradation

In soil, the degradation of Terbuthylazine is predominantly a biotic process driven by microorganisms. The rate of degradation is significantly influenced by soil type, temperature, and moisture content.

Table 2: Soil Degradation Half-life of Terbuthylazine

| Soil Type | Temperature (°C) | Half-life (t½) | Reference |

| Not specified | 5 - 35 | 5 - 116 days | [2] |

| Humic soils | Not specified | Biodegradation is the main route of dissipation | [3] |

1.3. The Kinetic Isotope Effect (KIE) and its Implication for this compound Stability

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), which may alter the rate of its degradation compared to the non-labeled form. The KIE arises because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher dissociation energy than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate.

For Terbuthylazine, a key degradation pathway is N-dealkylation, which involves the cleavage of a C-H bond on the ethyl or tert-butyl group. In this compound, where the ethyl group is deuterated, a primary KIE is expected for the N-deethylation pathway. This would likely result in a slower rate of formation of the desethylterbuthylazine (DET) metabolite. Studies on the related triazine herbicide, atrazine, have shown that isotopic fractionation occurs during its biodegradation, indicating that KIEs play a role in its degradation kinetics[1][4][5][6]. While direct experimental data for this compound is not available, it is reasonable to hypothesize that its N-deethylation will be slower than that of non-labeled Terbuthylazine.

Degradation Pathways of Terbuthylazine

The environmental degradation of Terbuthylazine proceeds primarily through two main pathways: N-dealkylation and hydroxylation. These transformations can occur both biotically, mediated by microorganisms, and abiotically, through chemical reactions like hydrolysis and photolysis.

The major metabolites formed are:

-

Desethylterbuthylazine (DET): Formed by the removal of the ethyl group.

-

Hydroxyterbuthylazine (HT): Formed by the replacement of the chlorine atom with a hydroxyl group.

-

Other dealkylated and hydroxylated derivatives.

References

- 1. Kinetic isotope effects of C and N indicate different transformation mechanisms between atzA- and trzN-harboring strains in dechlorination of atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological Profile of Terbuthylazine and its Deuterated Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of the triazine herbicide, Terbuthylazine. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the substance's potential hazards. It covers a wide range of toxicological endpoints, including acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive and developmental effects. Ecotoxicological data are also presented. Furthermore, this guide addresses the toxicological profile of deuterated Terbuthylazine, a critical aspect for researchers utilizing stable isotope-labeled standards in analytical and metabolic studies. Experimental methodologies for key toxicological assays are detailed, and signaling pathways and experimental workflows are visually represented through diagrams. All quantitative data are summarized in structured tables for ease of comparison and reference.

Introduction

Terbuthylazine (N-tert-butyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide widely used for the control of broadleaf and grassy weeds in various crops.[1] Its primary mechanism of action involves the inhibition of photosynthesis at photosystem II (PSII).[2] Due to its widespread use, a thorough understanding of its toxicological profile is essential for assessing its risk to human health and the environment.

Deuterated analogs of compounds like Terbuthylazine are frequently synthesized for use as internal standards in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification in complex matrices. While the toxicological properties of the parent compound are extensively studied, data on their deuterated counterparts are often scarce. This guide aims to consolidate the available toxicological data for Terbuthylazine and provide insights into the expected toxicological profile of its deuterated form based on the principles of the kinetic isotope effect.

Toxicological Profile of Terbuthylazine

The toxicological database for Terbuthylazine is extensive, with numerous studies conducted on various animal models to assess its potential adverse effects.

Acute Toxicity

Terbuthylazine exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[3]

Table 1: Acute Toxicity of Terbuthylazine

| Species | Route | LD50 / LC50 | Reference |

| Rat (female) | Oral | 1503 mg/kg bw | [3] |

| Rat (male) | Oral | >2000 mg/kg bw | [3] |

| Rabbit | Dermal | >2000 mg/kg bw | [3] |

| Rat | Inhalation | >5.3 mg/L (4h) | [4] |

Terbuthylazine is a slight eye irritant in rabbits but is not a skin irritant or a skin sensitizer in guinea pigs.[3]

Short-Term and Sub-chronic Toxicity

Repeated exposure to Terbuthylazine in rodents has been shown to cause a range of effects, primarily related to reduced body weight gain and food consumption.[3]

Table 2: Sub-chronic Toxicity of Terbuthylazine

| Species | Duration | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Rat | 28-day | 2.4 mg/kg/day | 7.7 mg/kg/day | Reduced body weight gain, decreased food and water intake. | [4] |

| Dog | 90-day | 1.7 mg/kg/day | 15 mg/kg/day | Decreased food consumption and body weight loss. | [3] |

Chronic Toxicity and Carcinogenicity

Long-term studies in rodents have been conducted to assess the chronic toxicity and carcinogenic potential of Terbuthylazine. The evidence does not suggest that Terbuthylazine is a carcinogen.[5]

Table 3: Chronic Toxicity and Carcinogenicity of Terbuthylazine

| Species | Duration | NOAEL | Key Findings | Reference |

| Rat | 2-year | 0.35 mg/kg/day | Decreased body weight gain and food consumption at higher doses. No evidence of carcinogenicity. | [5] |

| Mouse | 2-year | 17 mg/kg/day | No signs of systemic toxicity or carcinogenicity. | [3] |

Genotoxicity

Terbuthylazine has been evaluated in a battery of in vitro and in vivo genotoxicity assays and is not considered to be genotoxic.[5]

Table 4: Genotoxicity of Terbuthylazine

| Test System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | Negative | [3] |

| In vitro Chromosomal Aberration in Human Lymphocytes | Negative | [3] |

| In vivo Mouse Bone Marrow Micronucleus Test | Negative | [3] |

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate that Terbuthylazine does not cause adverse effects on reproduction or fetal development at doses that are not maternally toxic.[3]

Table 5: Reproductive and Developmental Toxicity of Terbuthylazine

| Species | Study Type | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Rat | Two-generation reproduction | 4 mg/kg/day | 20 mg/kg/day | Reduced parental body weight gain at higher doses. No adverse effects on reproductive parameters. | [3] |

| Rabbit | Developmental | 4.5 mg/kg/day | 4.5 mg/kg/day | No evidence of maternal or fetal toxicity at the highest dose tested. | [3] |

Ecotoxicity

Terbuthylazine is very toxic to aquatic organisms, particularly algae and aquatic plants, which is consistent with its mode of action as a photosynthesis inhibitor.[6] It has low toxicity to birds, bees, and earthworms.[3]

Table 6: Ecotoxicity of Terbuthylazine

| Organism | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 1.3 mg/L | [4] |

| Daphnia magna | 48h EC50 | 21.6 mg/L | [4] |

| Green Algae (Pseudokirchneriella subcapitata) | 72h ErC50 | 0.018 mg/L | [4] |

| Bobwhite Quail | Acute Oral LD50 | >2000 mg/kg | [4] |

| Honeybee | Acute Contact LD50 | >100 µ g/bee | [3] |

Toxicological Profile of Deuterated Terbuthylazine

However, the toxicological profile of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium does not alter the chemical properties of the molecule in a way that would create novel toxicological hazards. The primary difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE) , where the rate of a chemical reaction involving the cleavage of this bond is slower for the deuterated compound.[7][8]

In the context of toxicology, the KIE can influence the rate of metabolism of a compound if the cleavage of a C-H bond is the rate-determining step in its metabolic pathway.[9] This could potentially lead to:

-

Slower metabolism: A slower rate of metabolic clearance could result in a longer half-life and increased overall exposure (AUC) to the parent compound.

-

Altered metabolite profile: If a compound has multiple metabolic pathways, deuteration at a specific site might shift the metabolism towards other pathways, potentially altering the profile of metabolites formed.

For Terbuthylazine, metabolism proceeds through N-dealkylation and hydroxylation.[10][11] If deuteration were to occur at a site involved in these metabolic transformations, a KIE might be observed. However, without specific studies, the toxicological significance of such an effect for deuterated Terbuthylazine remains theoretical. It is important to note that any potential differences in toxicity are likely to be quantitative (i.e., differences in potency) rather than qualitative (i.e., different types of toxic effects).

Experimental Protocols

The following sections outline the methodologies for key toxicological studies, based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Principle: A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of a substance into a toxicity class.[3]

-

Test Animals: Typically rats, one sex (usually females) is used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

A small group of animals (e.g., 3) is dosed.

-

If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

Sub-chronic Oral Toxicity - OECD 408 (90-Day Study in Rodents)

-

Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for a period of 90 days.[12]

-

Test Animals: Rats are the preferred species. Both sexes are used.

-

Procedure:

-

At least three dose levels and a control group are used.

-

The highest dose should induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity.

-

The test substance is typically administered via the diet, drinking water, or by gavage.

-

Detailed clinical observations are made daily.

-

Body weight and food/water consumption are measured weekly.

-

Hematology, clinical biochemistry, and urinalysis are performed at termination.

-

A full necropsy is performed on all animals, and organs are weighed.

-

Histopathological examination of major organs and tissues is conducted.

-

Carcinogenicity - OECD 451

-

Principle: The test substance is administered daily in graduated doses to groups of animals for most of their lifespan to observe the development of neoplastic lesions.[13]

-

Test Animals: Rats and mice are commonly used. Both sexes are required.

-

Procedure:

-

At least three dose levels and a concurrent control group are used.

-

The highest dose should be high enough to elicit signs of minimal toxicity without substantially altering the normal lifespan.

-

The duration of the study is typically 24 months for rats and 18-24 months for mice.

-

Animals are observed daily for clinical signs of toxicity and the development of palpable masses.

-

Body weight and food consumption are recorded regularly.

-

Complete gross necropsy is performed on all animals.

-

Histopathological examination of all organs and tissues is conducted.

-

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.[11]

-

Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537 or TA97a, and TA102 or E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 fraction from rat liver).

-

The test substance is mixed with the bacterial culture and either poured directly onto minimal agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted.

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

-

Reproductive and Developmental Toxicity Screening Test - OECD 421

-

Principle: This screening test provides initial information on the potential effects of a substance on reproduction and development.[10]

-

Test Animals: Rats are typically used.

-

Procedure:

-

The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.

-

At least three dose levels and a control group are used.

-

Observations include effects on mating performance, fertility, length of gestation, parturition, and lactation.

-

The offspring are examined for viability, growth, and any developmental abnormalities.

-

A gross necropsy and histopathology of reproductive organs are performed on the parental animals.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Photosystem II

Terbuthylazine acts by inhibiting the photosynthetic electron transport chain in plants at Photosystem II (PSII). It binds to the D1 protein of the PSII reaction center, at the binding site of the secondary quinone electron acceptor (QB). This blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby inhibiting ATP and NADPH production, which are essential for CO2 fixation.

Caption: Inhibition of Photosystem II electron transport by Terbuthylazine.

Metabolic Pathway of Terbuthylazine

The metabolism of Terbuthylazine in various organisms, including soil microbes and plants, proceeds primarily through two main pathways: N-dealkylation and hydroxylation.

Caption: Major metabolic pathways of Terbuthylazine.

Experimental Workflow: Ames Test

The Ames test is a standard in vitro assay for assessing the mutagenic potential of a chemical. The workflow involves exposing bacterial strains to the test substance and observing for reverse mutations.

Caption: General experimental workflow for the Ames test.

Conclusion

Terbuthylazine has a well-characterized toxicological profile, demonstrating low acute toxicity but concerns for aquatic ecosystems due to its high toxicity to algae. It is not considered to be genotoxic or carcinogenic. Reproductive and developmental effects are only observed at maternally toxic doses.

While specific toxicological data for deuterated Terbuthylazine are not available, based on the principles of the kinetic isotope effect, its toxicological properties are expected to be qualitatively similar to the parent compound. Any differences would likely be quantitative, potentially affecting the rate of metabolism and overall exposure. For researchers using deuterated Terbuthylazine as an analytical standard, it is reasonable to handle it with the same precautions as the non-deuterated form. This guide provides a foundational understanding for professionals engaged in the risk assessment and safe handling of Terbuthylazine and its deuterated analog.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nib.si [nib.si]

- 12. oecd.org [oecd.org]

- 13. policycommons.net [policycommons.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Terbuthylazine-d5 in Organic Solvents

This technical guide provides comprehensive information on the solubility of this compound in various organic solvents. This compound, a deuterated form of the triazine herbicide Terbuthylazine, is frequently utilized as an internal standard in quantitative analytical methods like GC-MS or LC-MS for monitoring the parent compound in environmental and biological samples.[1] Understanding its solubility is critical for the preparation of accurate stock solutions, ensuring reliable experimental outcomes in residue analysis, environmental fate studies, and metabolism research.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property essential for its handling and application in a laboratory setting. Below is a summary of available quantitative solubility data for this compound and its non-deuterated analog, Terbuthylazine. Data has been standardized to milligrams per milliliter (mg/mL) for ease of comparison.

Table 1: Solubility of this compound in Selected Organic Solvents

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 | 127.80 | Use of newly opened, non-hygroscopic DMSO is recommended.[1] |

| Dimethylformamide (DMF) | ≥ 30 | 127.80 | [1] |

| Ethanol | ≥ 1 | 4.26 | [1] |

"≥" indicates that the substance is soluble at this concentration, but the saturation point was not determined.[1]

Table 2: Solubility of Terbuthylazine (Non-deuterated) in Various Organic Solvents

| Organic Solvent | Solubility (mg/mL) | Temperature (°C) |

| Acetone | 41 | 25 |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | Not Specified |

| Dimethylformamide (DMF) | ~ 30 (as 40 g/L) | Not Specified[2] |

| Ethanol | 14 | 25 |

| Ethanol | ~ 1 | Not Specified |

| Ethyl Acetate | 10 | Not Specified |

| Isopropanol | 10 | Not Specified |

| n-Octanol | 12 | 25 |

| Toluene | 10.4 (as 1.04 g/100ml ) | 25 |

| Xylene | 14.3 | Not Specified |

| Ethylene Glycol | 2.36 (as 0.236 g/100ml ) | 25 |

| n-Hexane | 0.36 | 25 |

Experimental Protocols for Solubility Determination

Determining the solubility of a compound like this compound requires a precise and systematic approach. The "flask method" is a commonly accepted technique for substances with solubilities greater than 10⁻² g/L.[3] This method involves achieving a saturated solution at a specific temperature and then quantifying the dissolved solute.

I. Materials and Equipment

-

Solute: this compound (solid, high purity)

-

Solvents: High-purity grade organic solvents of interest (e.g., DMSO, Ethanol, Acetonitrile)

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Vortex mixer and sonicator

-

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved particles

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

II. Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

III. Step-by-Step Procedure

-

Preparation of the Sample Mixture:

-

Add an excess amount of solid this compound to a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial.[4]

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).[2]

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

After agitation, allow the vial to stand at the same constant temperature to let the undissolved solid material settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the calibration standards and the diluted sample using a specific and validated analytical method. High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD) is a suitable technique.[5][6] For higher sensitivity and specificity, LC coupled with tandem mass spectrometry (LC-MS/MS) can be employed.[7]

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution by accounting for the dilution factor. This final value represents the solubility of this compound in the specific solvent at the tested temperature.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 7. researchgate.net [researchgate.net]

Commercially available sources of Terbuthylazine-d5 analytical standard

An In-Depth Technical Guide to Commercially Available Sources of Terbuthylazine-d5 Analytical Standard

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical testing. This compound, the deuterated analog of the herbicide Terbuthylazine, serves as an excellent internal standard for mass spectrometry-based analyses, mitigating matrix effects and compensating for analyte loss during sample preparation. This guide provides a comprehensive overview of the commercially available sources of this compound, along with a representative experimental protocol for its use in quantitative analysis.

Commercially Available this compound Analytical Standards

A variety of chemical suppliers offer this compound analytical standards. The following table summarizes the key quantitative data for products from several prominent vendors, allowing for an easy comparison of their specifications.

| Vendor | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Format |

| Sigma-Aldrich (Supelco) | Terbuthylazine-(ethyl-d5) | 222986-60-9 | C₉D₅H₁₁ClN₅ | 234.74 | ≥98.0% (GC) | Neat |

| LGC Standards (Dr. Ehrenstorfer) | Terbuthylazine D5 (ethyl D5) | 222986-60-9 | C₉²H₅H₁₁ClN₅ | 234.74 | Not specified | Neat |

| LGC Standards (CDN Isotopes) | This compound (ethyl-d5) | 222986-60-9 | C₉²H₅H₁₁ClN₅ | 234.74 | 99 atom % D, min 98% Chemical Purity | Neat |

| A Chemtek | This compound (ethyl-d5) | 222986-60-9 | C₉H₁₁D₅ClN₅ | 234.74 | 98+% | Solid |

| MedChemExpress | This compound | 222986-60-9 | C₉H₁₁D₅ClN₅ | 234.74 | Not specified | Solid |

| CRM LABSTANDARD | This compound solution | 222986-60-9 | C₉D₅H₁₁ClN₅ | 234.74 | 100.00 mg/l | Solution in Acetone |

Representative Experimental Protocol: Quantitative Analysis of Terbuthylazine using this compound Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Terbuthylazine in a given matrix (e.g., water, soil, or biological samples) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for pesticide analysis using isotope dilution mass spectrometry.

Standard and Sample Preparation

-

Primary Stock Solution of Terbuthylazine: Prepare a stock solution of non-labeled Terbuthylazine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Terbuthylazine primary stock solution. Each calibration standard should be fortified with the this compound internal standard at a constant concentration.

-

Sample Preparation: The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) method is described below:

-

Homogenize the sample if necessary.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Extract the sample with an appropriate solvent (e.g., acetonitrile or a QuEChERS pouch).

-

Centrifuge the sample and collect the supernatant.

-

Clean up the extract using an SPE cartridge (e.g., C18 or a specialized pesticide cleanup cartridge).

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/water mixture).

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for triazine analysis.

-

Mobile Phase: A gradient elution with water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is typical.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for Terbuthylazine.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

-

Terbuthylazine: Monitor at least two transitions, for example, the precursor ion [M+H]⁺ and its characteristic product ions.

-

This compound: Monitor the corresponding precursor ion [M+H]⁺ (with a +5 Da shift) and its product ions.

-

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Terbuthylazine to the peak area of this compound against the concentration of the Terbuthylazine calibration standards.

-

Determine the concentration of Terbuthylazine in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using a deuterated internal standard like this compound.

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the primary logical relationship is the analytical workflow. The provided Graphviz diagram illustrates this workflow, from sample and standard preparation through instrumental analysis to data processing and the final result. There are no biological signaling pathways directly associated with the analytical standard itself. The core principle is the use of an isotopically labeled analog to ensure accurate quantification by correcting for variations in sample processing and instrument response. The stable isotope dilution method is a robust and widely accepted technique in analytical chemistry for achieving the highest accuracy and precision in quantitative analysis.[1]

References

Methodological & Application

Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a critical practice for achieving accurate and precise results. This is particularly true in complex matrices such as environmental, food, and biological samples, where matrix effects can significantly impact analytical measurements. Terbuthylazine-d5, the deuterium-labeled analog of the widely used herbicide terbuthylazine, serves as an excellent internal standard for the quantification of terbuthylazine and other related triazine pesticides. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Principle of Internal Standardization

The core principle of using an internal standard is to add a known concentration of a compound (in this case, this compound) to all samples, calibration standards, and quality controls. The internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, variations in sample injection volume, matrix effects (ion suppression or enhancement), and instrument response can be normalized.

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of Terbuthylazine and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and bring to volume. Sonicate if necessary to ensure complete dissolution.

-

Store stock solutions at -20°C in amber vials. These solutions are typically stable for at least 6 months.

1.2. Intermediate Standard Solutions (e.g., 10 µg/mL):

-

Prepare intermediate solutions by diluting the stock solutions with methanol or a suitable solvent mixture (e.g., methanol:water, 50:50, v/v).

1.3. Working Calibration Standards:

-

Prepare a series of calibration standards by spiking the appropriate matrix extract (or solvent for a solvent-based curve) with the intermediate solution of Terbuthylazine to achieve a desired concentration range (e.g., 0.1 to 100 ng/mL).

-

Spike each calibration standard with a constant concentration of this compound internal standard (e.g., 10 ng/mL).

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are protocols for water and olive oil samples.

2.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of triazine herbicides from drinking or environmental water samples.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through an Oasis HLB SPE cartridge (or equivalent).

-

Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Acidify the water sample (e.g., 250 mL) with formic acid.

-

Add a known amount of this compound solution to the sample.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

-

Elution:

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with two 3 mL aliquots of a suitable solvent such as ethyl acetate or acetonitrile.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

2.2. Olive Oil Samples: Liquid-Liquid Extraction (LLE) followed by Matrix Solid-Phase Dispersion (MSPD) [1]

-

Liquid-Liquid Extraction:

-

Weigh 5 g of the olive oil sample into a separatory funnel.

-

Add 15 mL of petroleum ether (saturated with acetonitrile) and the this compound internal standard.

-

Add 25 mL of acetonitrile (saturated with petroleum ether) and shake vigorously.

-

Collect the acetonitrile phase (bottom layer). Repeat the extraction with another 25 mL of acetonitrile.

-

Combine the acetonitrile extracts.

-

-

Matrix Solid-Phase Dispersion:

-

Reconstitution:

Caption: Experimental workflow for sample analysis using this compound.

LC-MS/MS Method

The following parameters are a general guideline and may require optimization for specific instruments and applications.

3.1. Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40°C |

3.2. Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temp. | 350 - 450°C |

| Nebulizer Gas | Nitrogen, 35 - 55 psi |

| Collision Gas | Argon |

3.3. MRM Transitions

The following table provides example MRM transitions for Terbuthylazine and its deuterated internal standard. These should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Terbuthylazine | 230.1 | 174.1 | 20 - 30 |

| Terbuthylazine | 230.1 | 118.1 | 30 - 40 |

| This compound | 235.1 | 179.1 | 20 - 30 |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for methods utilizing this compound as an internal standard.

Table 1: Method Validation Parameters in Water

| Analyte | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |

| Simazine | >0.99 | 0.5 - 2.0 | 1.5 - 6.0 | 85 - 110 |

| Atrazine | >0.99 | 0.5 - 2.0 | 1.5 - 6.0 | 90 - 115 |

| Propazine | >0.99 | 0.5 - 2.0 | 1.5 - 6.0 | 88 - 112 |

| Terbuthylazine | >0.99 | 0.3 - 1.5 | 1.0 - 5.0 | 92 - 110 |

Table 2: Method Validation Parameters in Olive Oil [1]

| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Terbuthylazine | >0.99 | 0.2 - 1.0 | 0.7 - 3.5 | >96 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of terbuthylazine and other triazine herbicides in a variety of complex matrices. The protocols and data presented in these application notes demonstrate that with proper sample preparation and optimized LC-MS/MS conditions, high levels of accuracy, precision, and sensitivity can be achieved. The implementation of a deuterated internal standard is essential for mitigating matrix effects and ensuring the quality and defensibility of analytical data in research, regulatory monitoring, and safety assessment studies.

References

Application Note: High-Throughput Analysis of Pesticide Residues Using Terbuthylazine-d5 as an Internal Standard by LC-MS/MS

Introduction

The widespread use of pesticides in agriculture necessitates robust and reliable analytical methods to monitor their residues in food and environmental samples.[1][2] Terbuthylazine, a commonly used herbicide, is among the many pesticides that require sensitive and accurate quantification to ensure consumer safety and environmental protection.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for multi-residue pesticide analysis due to its high selectivity, sensitivity, and ability to analyze a wide range of compounds in complex matrices.[1][3][4]

The use of isotopically labeled internal standards is crucial for achieving accurate quantification in LC-MS/MS analysis by compensating for matrix effects and variations in sample preparation and instrument response.[5] Terbuthylazine-d5, a deuterated analog of terbuthylazine, serves as an excellent internal standard for the analysis of terbuthylazine and other pesticides with similar physicochemical properties.[1][5] Its behavior during extraction, chromatography, and ionization closely mimics that of the native analyte, leading to improved precision and accuracy.[5] This application note provides a detailed protocol for the analysis of pesticide residues in various matrices using this compound as an internal standard with LC-MS/MS.

Experimental Workflow

Caption: Experimental Workflow for Pesticide Analysis.

Materials and Methods

Reagents and Standards

-

Terbuthylazine and other pesticide standards (≥98.0% purity)

-

This compound (ethyl-d5) analytical standard (≥98.0% purity)[5]

-

Acetonitrile, Methanol, and Water (LC-MS grade)

-

Formic acid and Ammonium formate (LC-MS grade)

-

QuEChERS extraction salts and d-SPE cleanup kits

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6]

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with an appropriate volume of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract:

-

Transfer the cleaned supernatant to a new tube.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

LC-MS/MS Analysis

The chromatographic separation is typically performed on a C18 reversed-phase column.[7]

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[3] |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate[8] |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate[8] |

| Flow Rate | 0.4 mL/min[3] |

| Injection Volume | 2-10 µL |

| Column Temperature | 40 °C[8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Terbuthylazine | 230.1 | 174.1 | 118.1 |

| This compound | 235.1 | 179.1 | 123.1 |

Results and Discussion

The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to accurate and precise quantification of pesticide residues. The developed LC-MS/MS method demonstrates excellent linearity over a wide concentration range with correlation coefficients (r²) typically greater than 0.99.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides using this method.

| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Terbuthylazine | Apple | 1.0 | 95 | <10 |

| Atrazine | Spinach | 0.5 | 92 | <10 |

| Simazine | Grape | 0.5 | 98 | <15 |

| Propazine | Tomato | 1.0 | 93 | <15 |

This application note presents a robust and reliable LC-MS/MS method for the quantification of pesticide residues in various matrices, utilizing this compound as an internal standard. The detailed protocol, including sample preparation and instrumental analysis, provides a comprehensive guide for researchers and scientists in the field of food safety and environmental monitoring. The use of an isotopically labeled internal standard is demonstrated to be essential for achieving high accuracy and precision in complex sample matrices.

Detailed Experimental Protocol

1.0 Objective

To quantify pesticide residues in food and environmental samples using LC-MS/MS with this compound as an internal standard.

2.0 Materials and Equipment

-

Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Terbuthylazine standard, this compound standard, other pesticide standards.

-

Consumables: 50 mL polypropylene centrifuge tubes, 2 mL and 15 mL d-SPE tubes with PSA and MgSO₄, 0.22 µm syringe filters, LC vials.

-

Equipment: High-speed centrifuge, vortex mixer, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, HPLC system, triple quadrupole mass spectrometer.

3.0 Standard Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each pesticide standard and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare a series of mixed pesticide working standard solutions by diluting the primary stock solutions with methanol to achieve concentrations ranging from 0.1 to 100 ng/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

4.0 Sample Preparation (QuEChERS)

-

Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard working solution.

-

Add the QuEChERS extraction salt packet.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rcf for 5 minutes.

-

Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rcf for 5 minutes.

-

Transfer 4 mL of the cleaned extract to a clean tube.

-

Evaporate the extract to dryness at 40 °C under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial.

5.0 LC-MS/MS Instrument Setup and Analysis

-

Equilibrate the LC-MS/MS system with the initial mobile phase composition.

-

Set up the LC gradient and MS/MS acquisition method with the parameters specified in the "LC-MS/MS Analysis" and "MRM Transitions" tables.

-

Create a sequence table including calibration standards, quality control samples, and unknown samples.

-

Inject the samples for analysis.

6.0 Data Analysis and Quantification

-

Integrate the chromatographic peaks for all target analytes and the internal standard.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Determine the concentration of the analytes in the samples using the regression equation from the calibration curve.

-

Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.

Signaling Pathway and Logical Relationship Diagram

Caption: Logic of Internal Standard Quantification.

References

- 1. agilent.com [agilent.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. shimadzu.com [shimadzu.com]

- 4. lcms.cz [lcms.cz]

- 5. Terbuthylazine-(ethyl-d5) analytical standard 222986-60-9 [sigmaaldrich.com]

- 6. food-safety.com [food-safety.com]

- 7. researchgate.net [researchgate.net]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

Method development for Terbuthylazine detection in water samples

Application Note & Protocol

Introduction